molecular formula C17H16N2O3 B5112762 2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5112762
M. Wt: 296.32 g/mol
InChI Key: WQFLJZXTZWJWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound with a complex molecular structure. This compound is also known as H-89, which is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a significant role in various cellular functions, including gene expression, metabolism, and cell proliferation. The inhibition of PKA by H-89 has been extensively studied in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

H-89 inhibits PKA by binding to the ATP-binding site of the enzyme. This binding prevents the binding of ATP to PKA, thereby inhibiting its activation. PKA is a crucial enzyme that regulates various cellular processes by phosphorylating target proteins. The inhibition of PKA by H-89 prevents the phosphorylation of these target proteins, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
H-89 has been shown to modulate various biochemical and physiological processes by inhibiting PKA. It has been shown to inhibit the release of neurotransmitters by modulating the activity of ion channels. H-89 has also been shown to inhibit the expression of certain genes by preventing the phosphorylation of transcription factors. In addition, H-89 has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

H-89 is a potent and selective inhibitor of PKA, making it a valuable tool for studying the role of PKA in various cellular processes. However, its potency and selectivity can also be a limitation, as it can inhibit other kinases that share structural similarities with PKA. In addition, H-89 can have off-target effects, leading to the modulation of other cellular processes. Therefore, it is essential to use appropriate controls and validate the results obtained using H-89.

Future Directions

The use of H-89 in scientific research has provided valuable insights into the role of PKA in various cellular processes. However, there are still many unanswered questions regarding the mechanism of action of H-89 and its potential therapeutic applications. Future research could focus on identifying the off-target effects of H-89 and developing more selective inhibitors of PKA. In addition, the therapeutic potential of H-89 in various diseases, including cancer, could be explored further.

Synthesis Methods

The synthesis of H-89 involves several steps, including the reaction of 2-methyl-6-nitrobenzoic acid with thionyl chloride to form 2-methyl-6-chlorobenzoic acid. The subsequent reaction of 2-methyl-6-chlorobenzoic acid with morpholine and sodium hydride leads to the formation of 2-methyl-6-(4-morpholinyl)benzoic acid. The final step involves the reaction of 2-methyl-6-(4-morpholinyl)benzoic acid with phosgene to yield H-89.

Scientific Research Applications

H-89 has been extensively used in scientific research to understand the role of PKA in various cellular processes. It has been shown to inhibit the activation of PKA by preventing the binding of ATP to the enzyme. This inhibition has been used to study the role of PKA in the regulation of ion channels, neurotransmitter release, and gene expression. H-89 has also been used to study the effects of PKA inhibition on cell proliferation and apoptosis.

properties

IUPAC Name

2-methyl-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-18-16(20)12-4-2-3-11-14(19-7-9-22-10-8-19)6-5-13(15(11)12)17(18)21/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFLJZXTZWJWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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